N-(biphenyl-2-yl)-2-({5-[(4-methoxybenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide
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Overview
Description
N-(biphenyl-2-yl)-2-({5-[(4-methoxybenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide is a complex organic compound that features a biphenyl group, a thiadiazole ring, and a methoxybenzyl sulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(biphenyl-2-yl)-2-({5-[(4-methoxybenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide typically involves multiple steps:
Formation of the Thiadiazole Ring: This can be achieved by reacting appropriate precursors under conditions that promote cyclization.
Introduction of the Methoxybenzyl Sulfanyl Group: This step may involve nucleophilic substitution reactions.
Attachment of the Biphenyl Group: This can be done through coupling reactions such as Suzuki or Heck coupling.
Final Assembly: The final step involves the formation of the acetamide linkage.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atoms.
Reduction: Reduction reactions could target the nitro groups if present.
Substitution: The aromatic rings may undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles like amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution could introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry
Catalysis: The compound could serve as a ligand in catalytic reactions.
Materials Science:
Biology and Medicine
Drug Development: Potential as a lead compound for the development of new pharmaceuticals.
Biological Probes: Use in studying biological pathways and mechanisms.
Industry
Chemical Synthesis: Intermediate in the synthesis of more complex molecules.
Agriculture: Potential use as a pesticide or herbicide.
Mechanism of Action
The mechanism of action would depend on the specific application. In medicinal chemistry, it might interact with specific enzymes or receptors, modulating their activity. In catalysis, it could facilitate the formation or breaking of chemical bonds.
Comparison with Similar Compounds
Similar Compounds
N-(biphenyl-2-yl)-2-({5-[(4-methoxybenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide: Similar structure but with different substituents.
Thiadiazole Derivatives: Compounds with the thiadiazole ring but different functional groups.
Uniqueness
The unique combination of the biphenyl group, thiadiazole ring, and methoxybenzyl sulfanyl group may confer specific properties that make it particularly useful in certain applications, such as enhanced binding affinity in biological systems or unique electronic properties in materials science.
Properties
CAS No. |
477313-76-1 |
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Molecular Formula |
C24H21N3O2S3 |
Molecular Weight |
479.6 g/mol |
IUPAC Name |
2-[[5-[(4-methoxyphenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]sulfanyl]-N-(2-phenylphenyl)acetamide |
InChI |
InChI=1S/C24H21N3O2S3/c1-29-19-13-11-17(12-14-19)15-30-23-26-27-24(32-23)31-16-22(28)25-21-10-6-5-9-20(21)18-7-3-2-4-8-18/h2-14H,15-16H2,1H3,(H,25,28) |
InChI Key |
FMVONNNLKJEFLU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CSC2=NN=C(S2)SCC(=O)NC3=CC=CC=C3C4=CC=CC=C4 |
Origin of Product |
United States |
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